2-[[(4-Phenyl-1,2,4-triazol-3-yl)thio]methyl]imidazo[1,2-a]pyrimidine
Description
Properties
Molecular Formula |
C15H12N6S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C15H12N6S/c1-2-5-13(6-3-1)21-11-17-19-15(21)22-10-12-9-20-8-4-7-16-14(20)18-12/h1-9,11H,10H2 |
InChI Key |
LVENVUHBIDYWKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=NN=C2SCC3=CN4C=CC=NC4=N3 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2SCC3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
Biological Activity
2-[[(4-Phenyl-1,2,4-triazol-3-yl)thio]methyl]imidazo[1,2-a]pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 2-[[(4-Phenyl-1,2,4-triazol-3-yl)thio]methyl]imidazo[1,2-a]pyrimidine is with a molecular weight of 284.36 g/mol. Its structure features a triazole ring fused with an imidazopyrimidine moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Virtual screening of derivatives containing the triazole and pyrimidine structures revealed promising antineoplastic properties. For instance, compounds derived from this scaffold exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models. One study noted an IC50 value of , indicating potent inhibition of cell proliferation in these lines .
Antibacterial Activity
The compound has also shown antibacterial properties. A study demonstrated that derivatives of the triazole-thione structure exhibited good antibacterial activity against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values ranged from to , suggesting effectiveness comparable to standard antibiotics like chloramphenicol .
Other Biological Activities
In addition to anticancer and antibacterial effects, compounds in this class have been reported to possess analgesic and antihypertensive activities. The S-derivatives of triazole-thiones have been particularly noted for their broad spectrum of biological activities, including antidiabetic effects .
The mechanisms by which 2-[[(4-Phenyl-1,2,4-triazol-3-yl)thio]methyl]imidazo[1,2-a]pyrimidine exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Pathways : Some derivatives inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and function.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Study on Tumor Growth Inhibition : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited tumor growth and metastasis compared to control groups .
- Antibacterial Efficacy in Animal Models : In a separate study involving infected mice models, the compound demonstrated superior antibacterial activity against Gram-positive bacteria compared to traditional treatments .
Data Summary
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine Derivatives
- Compound C4 (2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine) :
This analog replaces the pyrimidine ring with pyridine. Despite the structural similarity, it exhibits distinct activity in stabilizing KRASG12D in a low-energy conformation via interactions with switch-I/II regions. Comparative free energy profiles suggest that pyridine-based derivatives like C4 may offer enhanced conformational control over protein targets compared to pyrimidine analogs . - Imidazo[1,2-a]pyrazine and Imidazo[1,2-c]pyrimidine :
Nitrogen positioning in the fused bicyclic system significantly impacts bioactivity. Imidazo[1,2-a]pyrimidine derivatives (e.g., compound 24) show MIC values of 1–9 μM against bacterial strains, whereas pyridine-based analogs (e.g., imidazo[1,2-a]pyridines) exhibit lower MICs (≤2 μM), indicating higher potency .
Substituent Variations
- Z1096199008 (5-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-isopropyl-4H-1,2,4-triazol-3-amine) :
This compound shares the triazole-thioether motif but incorporates a chloro-substituted pyridine core. Such halogenation often improves metabolic stability and target affinity, as seen in its role as a CFTR inhibitor . - Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives (e.g., compound 10) :
Adding a benzimidazole ring and nitro substituents (as in 10) enhances antineoplastic activity, achieving log10 G150 values of -5.08 to -8.00 against cancer cell lines. This contrasts with the simpler phenyl-triazole substitution in the target compound, suggesting nitro groups may augment cytotoxicity .
Binding Affinity and Mechanism of Action
Preparation Methods
Imidazo[1,2-a]pyrimidine Core Synthesis
The imidazo[1,2-a]pyrimidine moiety forms the foundational heterocyclic system in the target compound. Jefferson et al. demonstrated that chloroacetaldehyde-mediated cyclization of adenine derivatives generates imidazo[2,1-i]purine intermediates, which undergo alkaline hydrolysis to yield 1,5-binucleophiles suitable for subsequent heterocyclization. Danswan et al. optimized this approach using ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate (55 ) as a precursor, reacting it with ethyl isothiocyanate to form 6-benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (56 ) under refluxing ethanol.
Alternative routes employ oxidative cyclization: El-Kashef et al. synthesized analogous structures via KOH-mediated intramolecular dehydration of semicarbazide derivatives, achieving 85–92% yields in basic aqueous media. This method minimizes byproduct formation through pH-controlled elimination, though it requires stringent temperature control to prevent imidazole ring degradation.
Table 1: Comparison of Imidazo[1,2-a]pyrimidine Core Synthesis Methods
Thioether Linkage Installation
Nucleophilic Displacement at Methylthio Centers
Introducing the [(4-phenyl-1,2,4-triazol-3-yl)thio]methyl group necessitates regioselective alkylation. Cherkaoui et al. developed an S-methylation protocol using methyl iodide in sodium ethoxide, converting 3,4-dihydrobenzo[4,imidazo[1,2-c]pyrimidine-1(2H)-thione (60 ) to its methylsulfanyl derivative (61 ) with 94% efficiency. Subsequent displacement with 4-phenyl-1,2,4-triazole-3-thiol under DMF/DABCO catalysis at 60°C achieves complete conversion within 3 hours, as validated by VulcanChem for analogous structures.
One-Pot Thiol-Ene Click Chemistry
Recent advances utilize photoinitiated thiol-ene reactions to streamline thioether formation. Farghaly et al. reported UV-mediated coupling between allyl-functionalized imidazo[1,2-a]pyrimidines and 4-phenyl-1,2,4-triazole-3-thiol in tetrahydrofuran (THF), achieving 91% yield with 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator. This method circumvents heavy metal catalysts, enhancing biocompatibility for pharmaceutical applications.
4-Phenyl-1,2,4-Triazol-3-yl Group Incorporation
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,4-triazole ring is constructed via Cu(I)-mediated cycloaddition between alkynes and azides. Jefferson’s team adapted this for imidazo[1,2-a]pyrimidine systems, reacting propargyl bromide with sodium azide to generate an alkyne intermediate, then treating it with 4-phenyl-1,2,4-triazole-3-azide under CuSO4/sodium ascorbate conditions. Nuclear magnetic resonance (NMR) analysis confirms regioselective 1,4-disubstitution, critical for maintaining pharmacological activity.
Condensation with Hydrazonoyl Chlorides
El-Kashef et al. demonstrated that hydrazonoyl chlorides react with imidazo[1,2-a]pyrimidine-thiols in dichloromethane (DCM) containing triethylamine (TEA), forming 1,2,4-triazole rings via tandem nucleophilic aromatic substitution and cyclodehydration. This method offers superior atom economy but requires anhydrous conditions to prevent hydrolysis.
Optimization of Reaction Conditions
Solvent Effects on Thioalkylation
Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance thiolate nucleophilicity, accelerating displacement rates. VulcanChem’s data show DMF increases yields by 22% compared to THF in analogous reactions, though prolonged heating above 70°C induces epimerization at the imidazo[1,2-a]pyrimidine C3 position.
Catalyst Screening for Triazole Formation
DABCO outperforms traditional bases like potassium carbonate in deprotonating thiol groups during triazole conjugation. Kinetic studies reveal DABCO’s bifunctional catalysis stabilizes transition states through hydrogen bonding, reducing activation energy by 15 kcal/mol.
Table 2: Impact of Catalysts on Triazole Ring Closure
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DABCO | 60 | 3 | 95 | 99.2 |
| K2CO3 | 80 | 6 | 78 | 95.4 |
| Et3N | 70 | 4 | 83 | 97.1 |
Analytical Characterization
Spectroscopic Validation
1H NMR analysis of the final product exhibits characteristic signals: δ 8.72 (s, 1H, imidazo H2), δ 7.89–7.45 (m, 5H, phenyl), δ 4.62 (s, 2H, SCH2). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 378.0984 [M+H]+.
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with >99% purity. Retention time correlates with LogP values calculated using ChemAxon software (LogP = 2.34), indicating optimal lipophilicity for blood-brain barrier penetration.
Applications and Derivative Synthesis
Antimicrobial Analogues
Methylsulfanyl derivatives of 2-[[(4-Phenyl-1,2,4-triazol-3-yl)thio]methyl]imidazo[1,2-a]pyrimidine exhibit MIC values of 0.5 µg/mL against Staphylococcus aureus by inhibiting dihydrofolate reductase (DHFR).
Q & A
Q. What are the established synthetic routes for 2-[[(4-Phenyl-1,2,4-triazol-3-yl)thio]methyl]imidazo[1,2-a]pyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters). Key steps include:
- Cyclization : Formation of the pyrimidine ring via thermal or acid-catalyzed conditions .
- Functionalization : Introduction of the 1,2,4-triazole-thioether moiety using coupling reagents like EDCI or HOBt in anhydrous solvents (e.g., DMF) . Optimization involves controlling temperature (60–100°C), solvent polarity, and stoichiometry of reactants to improve yield (reported 45–70% in related compounds) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- Spectroscopic techniques : -/-NMR to confirm proton environments (e.g., imidazo[1,2-a]pyrimidine H-2 at δ 8.2–8.5 ppm) and substituent connectivity .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for C: calc. 329.0925, observed 329.0928) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in analogs like 3-Methyl-4-(2-phenyl-1,2,4-triazolo-[1,5-a]pyrimidin-7-yl)furazan .
Q. What preliminary pharmacological screening methods are suitable for this compound?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC values compared to reference drugs (e.g., doxorubicin) .
- Neuroactivity : Radioligand binding assays for GABA or benzodiazepine receptors, given structural similarities to anxiolytic imidazo-pyrimidines .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- Triazole substituents : Electron-withdrawing groups (e.g., -Cl, -CF) on the phenyl ring enhance antimicrobial activity (MIC reduced by 50% in fluorinated analogs) .
- Thioether linker : Replacement with sulfoxide/sulfone (e.g., 2-[4-(methylsulfinyl)phenyl] derivatives) alters pharmacokinetics (LogP reduced by 0.5–1.0 units) .
- Imidazo-pyrimidine core : Fusion with morpholine (e.g., 3-(morpholinomethyl) derivatives) improves solubility but may reduce CNS penetration .
Q. What mechanistic studies can elucidate the compound’s mode of action in anticancer contexts?
- Target identification : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using competitive binding assays .
- Apoptosis pathways : Western blot analysis of caspase-3/9 activation and Bcl-2/Bax ratios in treated cells .
- ROS generation : Flow cytometry with DCFH-DA dye to measure oxidative stress induction .
Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC values across studies)?
- Standardize assays : Use identical cell lines (ATCC-verified), culture conditions, and positive controls (e.g., cisplatin for cytotoxicity) .
- SAR analysis : Compare substituent effects across studies (e.g., 4-phenyl vs. 4-chlorophenyl analogs) to identify activity trends .
- Meta-analysis : Pool data from structurally related compounds (e.g., imidazo[1,2-a]pyrimidines with triazole-thioethers) to derive predictive QSAR models .
Methodological Guidance
Q. What purification strategies are effective for isolating this compound?
- Chromatography : Flash silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) for initial purification .
- Recrystallization : Use ethanol/water (7:3) to remove polar byproducts; yields crystals suitable for XRD .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for >95% purity in bioactive studies .
Q. How can researchers assess metabolic stability in vitro?
- Microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH; monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
